

# A Head-to-Head Comparison of Antibody-Drug Conjugate Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

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Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to aid researchers in the selection of the optimal linker for their drug development programs.

## **Overview of ADC Linker Technologies**

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable linkers. The choice between these technologies depends on the desired mechanism of action, the tumor microenvironment, and the properties of the payload.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the therapeutic effect.[1][2]

Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[2][3] This approach generally results in higher plasma stability and a reduced risk of off-target toxicity, as the



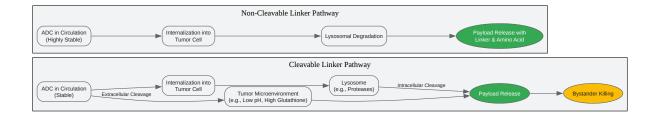




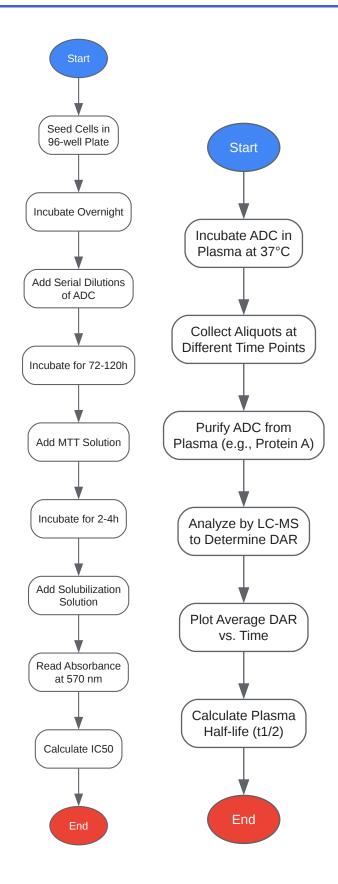
payload is less likely to be prematurely released in circulation.[2][3] However, it negates the bystander effect.

The following diagram illustrates the primary mechanisms of payload release for both cleavable and non-cleavable linkers.









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